molecular formula C31H27N7OS B13379213 N'-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide

N'-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide

Cat. No.: B13379213
M. Wt: 545.7 g/mol
InChI Key: YGOOLWXWURIIAW-ALQBTCKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Critical Analysis of Indole Moiety Positioning

The indole moiety in this compound is positioned at the 3-ylmethylene site, a strategic location that enhances electronic delocalization and π-π stacking interactions with biological targets. The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, serves as a rigid planar scaffold. This geometry facilitates hydrophobic interactions with tubulin’s colchicine-binding domain, a mechanism observed in structurally analogous indole-triazole hybrids. The 3-position substitution ensures optimal alignment of the indole’s electron-rich aromatic system with complementary regions in enzymatic binding pockets, as demonstrated in molecular docking studies of similar compounds.

The methylene bridge (-CH$$_2$$-) linking the indole to the hydrazide group introduces conformational flexibility, enabling adaptive binding to structurally diverse targets. This spacer balances rigidity and mobility, a design principle validated in antiproliferative indole-triazole derivatives where analogous linkers improved bioavailability.

Triazole Ring Functionalization Patterns

The 1,2,4-triazole core undergoes dual functionalization:

  • Naphthylamino-Methyl Substituent : At the 5-position, a naphthylamino-methyl group introduces steric bulk and aromatic surface area. The naphthalene system’s extended conjugated π-system enhances hydrophobic interactions, while the amino group (-NH-) participates in hydrogen bonding with aspartate or glutamate residues in target proteins.
  • Phenyl Group at 4-Position : The phenyl substituent augments the triazole’s electron-deficient character, polarizing the ring and strengthening dipole-dipole interactions. This modification mirrors strategies employed in triazole-based kinase inhibitors, where aryl groups improve binding affinity by 1.5–3-fold compared to alkyl analogues.

The triazole’s sulfur atom at the 3-position, contributed by the sulfanyl (-S-) group, enables thioether linkages that stabilize the molecule against oxidative degradation. This feature is critical for maintaining intracellular concentrations during prolonged exposure, as observed in triazolethione derivatives with half-lives exceeding 48 hours.

Hydrazide Linker Conformational Dynamics

The propanohydrazide linker (-NH-NH-C(O)-CH$$2$$-CH$$2$$-) exhibits three distinct conformational states:

  • Extended Conformation : Maximizes distance between indole and triazole moieties, favoring interactions with allosteric binding sites.
  • Partially Folded State : Enables chelation of metal ions (e.g., Zn$$^{2+}$$, Mg$$^{2+}$$) through the hydrazide’s carbonyl and amine groups, a mechanism implicated in metalloenzyme inhibition.
  • Helical Twist : Observed in molecular dynamics simulations of similar hydrazides, this conformation reduces solvent-accessible surface area by 22–34%, enhancing blood-brain barrier permeability.

The linker’s rotational freedom (≈120° around C-N bonds) allows adaptive reconfiguration during target engagement. Quantum mechanical calculations on comparable systems reveal energy barriers of 8–12 kcal/mol for rotation, ensuring stable binding while permitting necessary flexibility.

Comparative Analysis of Indole-Triazole Hybrid Architectures

Structural Feature Role in Target Compound Observed in Analogues [References]
3-Ylmethylene-indole Enhances tubulin binding affinity Anticancer hybrids (CTC$$_{50}$$ 2.37 μM)
4-Phenyl-1,2,4-triazole Stabilizes kinase interactions Kinase inhibitors (IC$$_{50}$$ 8 nM)
Naphthylamino-methyl group Increases hydrophobic contact area Antimicrobial agents (MIC 1.56 μg/mL)
Propanohydrazide linker Balances rigidity/flexibility Antitrypanosomal compounds (EC$$_{50}$$ 0.8 μM)

Properties

Molecular Formula

C31H27N7OS

Molecular Weight

545.7 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C31H27N7OS/c1-21(30(39)36-34-19-23-18-32-27-16-8-7-15-26(23)27)40-31-37-35-29(38(31)24-12-3-2-4-13-24)20-33-28-17-9-11-22-10-5-6-14-25(22)28/h2-19,21,32-33H,20H2,1H3,(H,36,39)/b34-19+

InChI Key

YGOOLWXWURIIAW-ALQBTCKLSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CNC2=CC=CC=C21)SC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=CC6=CC=CC=C65

Canonical SMILES

CC(C(=O)NN=CC1=CNC2=CC=CC=C21)SC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as indole derivatives, naphthylamines, and triazoles. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Key Reaction Conditions

Reaction StepReagents/ConditionsYieldPurification Method
Triazole precursor formationDMF, Cs₂CO₃, reflux61–76.8%Recrystallization (ethanol/water)
S-AlkylationEthanol, sodium acetate, reflux57%Recrystallization (ethanol)
ReductionNaBH₄, ethanolRecrystallization (ethanol)

S-Alkylation of Triazole Thiols

The triazole thiol group acts as a nucleophile, attacking alkyl halides (e.g., 2-bromo-1-phenylethanone) to form sulfanyl-alkyl bonds. This reaction typically occurs in polar aprotic solvents (e.g., DMF) with bases like cesium carbonate .

Hydrazide Functional Group Formation

Propanohydrazide derivatives are synthesized via condensation reactions, where hydrazine reacts with ketones or aldehydes. For example, the hydrazide group in the target compound likely forms through the reaction of propanohydrazine with carbonyl precursors .

NMR Spectroscopy

ParameterValue
¹H NMR (DMSO-d₆):
  • -NH peak: δ 14.18 ppm (s, 1H)

  • Aromatic protons: δ 7.70–7.32 ppm (m)
    | ¹³C NMR (DMSO-d₆):

  • Carbonyl (3-C): δ 168.9 ppm

  • Triazole carbons: δ 150.9–122.5 ppm |
    | ¹⁵N NMR (DMSO-d₆):

  • Triazole nitrogens: δ 183.1–275.6 ppm |

HRMS Analysis

High-resolution mass spectrometry confirms molecular formulas and isotopic patterns. For example, a related triazole compound showed a molecular ion peak at [M]+ = 454.5 K (melting point) .

Comparative Analysis of Related Compounds

The target compound shares structural motifs with other triazole-indole hybrids, which exhibit diverse biological activities. Below is a comparison of key features:

CompoundStructural FeaturesBiological Activity
5-(1H-Indol-3-yl)-1-methyl-3-phenyldihydrobenzofuran Indole + phenylAnticancer
N-(1-methylindolyl)triazoles Indole + triazoleAntimicrobial
N'-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide Indole + triazole + hydrazide + naphthylaminoPharmacological potential (under study)

Critical Insights

  • Synthesis Challenges :

    • The complexity of the target compound necessitates rigorous purification steps (e.g., recrystallization) to isolate pure products .

    • S-Alkylation efficiency depends on the choice of base and solvent .

  • Functional Group Interplay :

    • The hydrazide group may participate in hydrogen bonding, influencing solubility and biological interactions.

    • The naphthylamino substituent enhances steric bulk and potential π-π interactions.

Scientific Research Applications

N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials with unique properties, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The propanohydrazide chain offers a longer alkyl spacer than acetohydrazide analogs, which may influence binding kinetics and solubility .

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are absent, insights can be drawn from analogs:

  • Bioactivity :
    • Compounds with trifluoromethyl groups (e.g., ) show enhanced metabolic stability and target affinity due to electron-withdrawing effects.
    • Sulfanyl linkages improve membrane permeability, as seen in thiophene-containing analogs .
  • Solubility and LogP: The naphthylamino group in the target compound may increase hydrophobicity (higher LogP) compared to methoxyphenyl or hydroxybenzylidene derivatives . Molecular weights range from 436–550 g/mol, suggesting moderate oral bioavailability within Lipinski’s rule limits .

Biological Activity

N'-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide, also known by its CAS number 664978-63-6, is a complex organic compound with significant potential in biological applications. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

Basic Information

PropertyDetails
Molecular Formula C31H27N7OS
Molar Mass 545.66 g/mol
CAS Number 664978-63-6

The compound features an indole moiety and a triazole ring, which are known for their biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of indole and triazole have shown promising activity against various bacterial strains:

  • In Vitro Studies : A study demonstrated that Schiff bases derived from indole exhibited enhanced permeability across biological membranes, which is crucial for their antimicrobial efficacy .
  • Comparative Analysis : The antimicrobial activity of synthesized complexes was compared with standard antibiotics like Oxytetracycline, showing significant improvements in effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

The structural components of this compound suggest potential anticancer properties. Indole derivatives are known to interact with various cellular pathways involved in cancer progression:

  • Mechanistic Insights : Research indicates that indole-based compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .
  • Cell Line Studies : In vitro studies using cancer cell lines have shown that certain derivatives can inhibit proliferation and induce cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Starting Materials : The synthesis often begins with indole derivatives and naphthylamine.
  • Characterization Techniques : The final product is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Biological Assays

Biological assays are essential for evaluating the efficacy of the synthesized compound:

  • Antimicrobial Assays : Disk diffusion methods are commonly employed to assess the antibacterial activity against a panel of microorganisms.
  • Cytotoxicity Tests : MTT assays can be utilized to determine the cytotoxic effects on various cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : A Cu(I)-catalyzed 1,3-dipolar cycloaddition (click chemistry) between azide and alkyne precursors is commonly used for triazole core formation. Copper diacetate (10 mol%) in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours achieves moderate yields (~50–70%) . For the hydrazide moiety, refluxing with hydrazine hydrate in ethanol under acidic conditions (e.g., glacial acetic acid) is typical . Optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, catalyst loading) to improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and sulfanyl (S–H, ~2550 cm⁻¹) groups .
  • NMR : ¹H/¹³C NMR resolves indole protons (δ 7.0–7.5 ppm), triazole methylene (–CH₂–, δ 5.3–5.5 ppm), and naphthylamino aromatic signals .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Provides definitive structural confirmation, though requires high-quality single crystals .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected shifts in NMR) be resolved during structural validation?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism in triazole rings) or solvent interactions. Use variable-temperature NMR to detect tautomeric equilibria (e.g., 1,2,4-triazole ↔ 1,3,4-triazole shifts). Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) . For ambiguous NOESY/ROESY correlations, co-crystallization with heavy atoms (e.g., Br derivatives) or synchrotron XRD can clarify spatial arrangements .

Q. What computational strategies predict the compound’s biological targets and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT1D for indole derivatives). Prioritize binding poses with hydrogen bonding to triazole sulfur and indole NH groups .
  • ADME Prediction : SwissADME or pkCSM estimates logP (~3.5–4.0), indicating moderate lipophilicity. High topological polar surface area (>100 Ų) may limit blood-brain barrier penetration, aligning with selective peripheral activity .

Q. How do structural modifications (e.g., substituent variations on the naphthyl group) impact bioactivity?

  • Methodological Answer :

  • SAR Studies : Replace 1-naphthylamino with electron-withdrawing groups (e.g., –NO₂) to enhance binding to hydrophobic enzyme pockets. For example, nitro-substituted analogs in triazole derivatives show 10-fold higher tyrosinase inhibition (IC₅₀ = 0.8 µM vs. 8.2 µM for parent) .
  • Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Methylation of the indole NH reduces metabolic degradation (t₁/₂ increased from 2.1 to 6.3 hours in microsomal assays) .

Q. What experimental approaches resolve low crystallinity issues during X-ray analysis?

  • Methodological Answer :

  • Crystallization Screens : Use high-throughput screens (HTS) with PEG/Ionic liquid matrices. Co-crystallization agents (e.g., crown ethers) or salt formation (e.g., hydrochloride salts) improve lattice stability .
  • Twinned Data Refinement : If twinning occurs (common with flexible sulfanyl groups), refine using SHELXL’s TWIN/BASF commands. Validate with R-factor convergence (<5% discrepancy) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro activity and in vivo efficacy in preclinical studies?

  • Methodological Answer :

  • Metabolic Profiling : LC-MS/MS identifies rapid hepatic glucuronidation of the hydrazide group, reducing bioavailability. Introduce methyl groups to block metabolic hot spots .
  • Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs. Poor solubility (logS < −4) may require formulation with cyclodextrins .

Methodological Resources

  • Synthetic Protocols :
  • Computational Tools :
  • Crystallography :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.